molecular formula C13H22N2O2 B14646582 1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile CAS No. 55712-07-7

1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile

Cat. No.: B14646582
CAS No.: 55712-07-7
M. Wt: 238.33 g/mol
InChI Key: GDWHQSXVAUJXHG-UHFFFAOYSA-N
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Description

1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile is a chemical compound with the molecular formula C13H22N2O2 It is known for its unique structure, which includes a four-membered azetidine ring, a methoxy group, and two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile typically involves the reaction of tert-butylamine with a suitable precursor, such as a nitrile or an ester. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the azetidine ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted azetidine compounds.

Scientific Research Applications

1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The azetidine ring and tert-butyl groups play a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Ditert-butyl-2-methoxy-4-oxoazetidine-3-carbonitrile
  • 1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarboxylate

Uniqueness

1,3-Ditert-butyl-2-methoxy-4-oxo-3-azetidinecarbonitrile is unique due to its specific combination of functional groups and the presence of the azetidine ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

55712-07-7

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

1,3-ditert-butyl-2-methoxy-4-oxoazetidine-3-carbonitrile

InChI

InChI=1S/C13H22N2O2/c1-11(2,3)13(8-14)9(16)15(10(13)17-7)12(4,5)6/h10H,1-7H3

InChI Key

GDWHQSXVAUJXHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C(N(C1=O)C(C)(C)C)OC)C#N

Origin of Product

United States

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